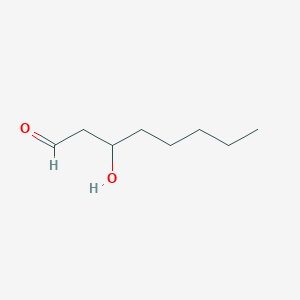
3-Hydroxyoctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyoctanal is an organic compound with the molecular formula C8H16O2 It is classified as a hydroxy aldehyde, featuring both an aldehyde and a hydroxyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyoctanal can be synthesized through several methods. One common approach involves the aldol condensation reaction, where an aldehyde undergoes self-condensation in the presence of a base to form a β-hydroxy aldehyde. For instance, the reaction of octanal with a base such as sodium hydroxide can yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyoctanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of octanoic acid.
Reduction: The aldehyde group can be reduced to form 3-hydroxyoctanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate (Na2Cr2O7) in sulfuric acid (H2SO4) can oxidize this compound to octanoic acid.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to an alcohol.
Substitution Reagents: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed:
Oxidation: Octanoic acid
Reduction: 3-Hydroxyoctanol
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
3-Hydroxyoctanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It may be used in studies involving metabolic pathways and enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxyoctanal involves its reactivity due to the presence of both the aldehyde and hydroxyl functional groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
3-Hydroxybutanal: Another hydroxy aldehyde with a shorter carbon chain.
Hydroxycitronellal: A similar compound used in fragrances and flavors.
Comparison:
Chain Length: 3-Hydroxyoctanal has a longer carbon chain compared to 3-hydroxybutanal, which can influence its physical properties and reactivity.
Applications: While 3-hydroxybutanal is commonly used in organic synthesis, this compound’s longer chain makes it more suitable for applications in fragrances and flavors, similar to hydroxycitronellal.
Properties
CAS No. |
96189-01-4 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-hydroxyoctanal |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-8(10)6-7-9/h7-8,10H,2-6H2,1H3 |
InChI Key |
ZFLQRMNQASYFSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
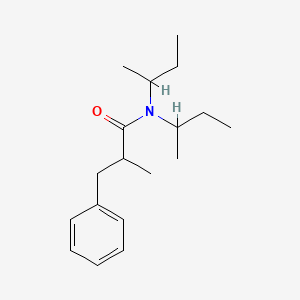
![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)
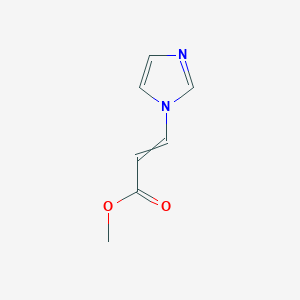
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
silane](/img/structure/B14362925.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
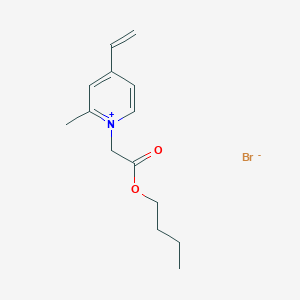
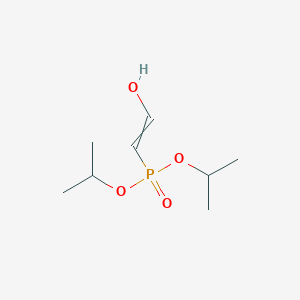
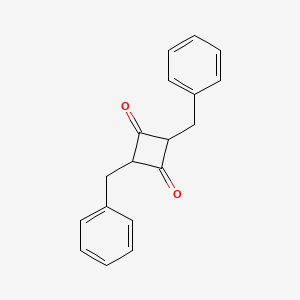
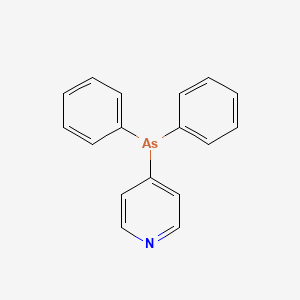
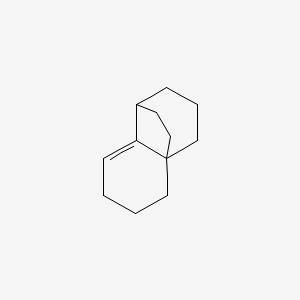

![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
